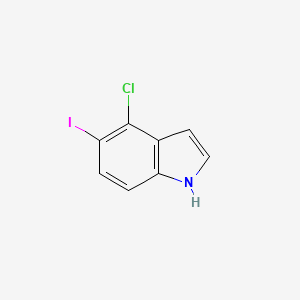

4-chloro-5-iodo-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone scaffold in chemical research, particularly in medicinal chemistry and drug discovery. researchgate.netmdpi.com This "privileged" structure is a key component in a vast number of natural products, alkaloids, and pharmaceuticals, demonstrating a wide spectrum of biological activities. researchgate.netbohrium.com Its versatility allows it to serve as a foundational structure for drugs targeting a multitude of diseases, including cancer, microbial and viral infections, inflammation, and neurodegenerative disorders. researchgate.netmdpi.com

The structural adaptability of the indole nucleus, which allows for substitution at various positions, enables chemists to fine-tune the pharmacological properties of the resulting derivatives. mdpi.com Many FDA-approved drugs, such as the anticancer agent Sunitinib and the HIV treatment Delavirdine, feature an indole core, underscoring its therapeutic importance. mdpi.combohrium.com The ability of indole derivatives to interact with diverse biological targets, including enzymes like protein kinases and tubulin, makes them highly valuable in the design of new therapeutic agents. mdpi.combohrium.com

Overview of Halogenation Strategies and Their Regiochemical Control in Indole Chemistry

The halogenation of indoles is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization through cross-coupling reactions. The regioselectivity of halogenation is a critical aspect, as the indole nucleus possesses several potential sites for electrophilic attack. The C3-position is the most nucleophilic and kinetically favored site for electrophilic substitution. sci-hub.sebhu.ac.in

Classical halogenation methods often employ reagents like N-halosuccinimides (NCS, NBS, NIS) or molecular halogens (Cl₂, Br₂, I₂). sci-hub.sebhu.ac.in However, these methods can sometimes lead to mixtures of products or require harsh conditions. Modern strategies have focused on developing milder and more selective protocols. These include the use of halide salts in combination with an oxidant or catalyst. sci-hub.se

Electrochemical methods have emerged as a green and efficient alternative, avoiding the need for stoichiometric chemical oxidants. sci-hub.semdpi.com By controlling the electrode potential, it is possible to achieve highly regioselective halogenation. For instance, anodic oxidation can generate a halogenating species in situ from halide salts, which then reacts with the indole. sci-hub.se Furthermore, enzymatic halogenation using flavin-dependent halogenases offers remarkable regioselectivity, allowing for the controlled installation of halogens at specific positions (C5, C6, or C7) of the indole ring, a feat that is often challenging to achieve with traditional chemical methods. acs.org The choice of N-protecting group can also significantly influence the regiochemical outcome of halogenation, particularly for lithiation-based strategies which often target the C2-position. bhu.ac.in

Specific Focus on the Regiochemical Landscape of 4,5-Disubstituted Indoles

The synthesis of 4,5-disubstituted indoles presents unique regiochemical challenges. Direct double electrophilic substitution at these positions is difficult. Instead, their synthesis often relies on the cyclization of appropriately substituted precursors or the functionalization of a pre-existing 4-substituted indole. acs.orgbeilstein-journals.org

Intramolecular Friedel-Crafts reactions of 4-substituted indoles carrying an electrophilic side chain can proceed via cyclization at the C5-position to yield 4,5-fused indole systems. acs.org The regioselectivity of such cyclizations (C3 versus C5) is influenced by several factors, including the nature of the N-protecting group and the size of the ring being formed. beilstein-journals.org Electron-withdrawing groups on the indole nitrogen can decrease the nucleophilicity of the C3-position, thereby favoring cyclization at C5. beilstein-journals.org

Conversely, directed ortho-metalation strategies have been explored. While lithiation of N-protected indoles typically occurs at C2, the use of specific directing groups or bulky N-substituents can steer metallation to other positions. However, achieving selective disubstitution at the C4 and C5 positions remains a significant synthetic hurdle due to potential steric interactions in the "bay region" of the carbazole, a related heterocyclic system. rsc.org The proximity of substituents at the 4 and 5 positions can lead to peri-like interactions that influence the molecule's structure and reactivity. rsc.org

Research Rationale for Investigating the Chemical Compound 4-Chloro-5-iodo-1H-indole

The specific interest in this compound stems primarily from its potential as a versatile synthetic building block in organic and medicinal chemistry. Polyhalogenated indoles that contain different halogen atoms are particularly valuable because the distinct reactivity of each halogen allows for selective, sequential chemical modifications. acs.org

In the case of this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This differential reactivity enables the selective functionalization of the C5-position while leaving the C4-chloro substituent intact for subsequent transformations. This stepwise approach provides a powerful route to complex, densely functionalized indole derivatives that would be difficult to access otherwise.

Such derivatives are of high interest for creating analogues of bioactive natural products or for generating libraries of novel compounds for drug discovery screening. researchgate.netijpsr.com The presence of both chlorine and iodine atoms can also be exploited in fields like materials science or for specialized applications such as in the development of radiopharmaceuticals or as heavy-atom derivatives for X-ray crystallographic studies. The commercial availability of this compound further points to its utility as a readily accessible intermediate for synthetic chemists. sigmaaldrich.combldpharm.comsigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 162101-05-5 | sigmaaldrich.com, sigmaaldrich.com |

| Molecular Formula | C₈H₅ClIN | sigmaaldrich.com |

| Molecular Weight | 277.49 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | bldpharm.com |

| Canonical SMILES | C1=CC2=C(C=C(C2=CN1)I)Cl | fluorochem.co.uk |

| InChIKey | Not Available | |

| Appearance | Solid (Typical) | Inferred |

Table 2: Examples of Halogenated Indole Derivatives and Their Context

| Compound | Substitution Pattern | Significance/Application | Reference |

| Aplysinopsins | Brominated at C5 and/or C6 | Marine natural products, modulate serotonin (B10506) receptors. | nih.gov |

| Meridianins | Brominated at C5, C6, or C7 | Marine alkaloids, substituted at C3 with 2-aminopyrimidine. | nih.gov |

| Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate | Chloro at C6, Iodo at C5 | Synthetic intermediate. | rsc.org |

| 4-Fluoro-5-iodoindole-3-carbaldehyde | Fluoro at C4, Iodo at C5 | Intermediate for complex indoles, potential for radiopharmaceuticals. | |

| 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid | Chloro at C6, Aryl at C5 | Direct activator of AMP-activated protein kinase (AMPK). | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClIN |

|---|---|

Molecular Weight |

277.49 g/mol |

IUPAC Name |

4-chloro-5-iodo-1H-indole |

InChI |

InChI=1S/C8H5ClIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |

InChI Key |

ZCGPVBZXOKPQLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 5 Iodo 1h Indole and Analogues

Strategies for Regioselective Halogenation of the Indole (B1671886) Nucleus

Achieving regiocontrol in the halogenation of the indole's benzene (B151609) ring is a formidable task. The inherent electronic properties of the indole scaffold favor electrophilic substitution at the C-3 position of the pyrrole (B145914) ring. Therefore, sophisticated strategies are required to direct functionalization to the C-4 and C-5 positions.

Direct Halogenation Protocols at C-4 and C-5

Direct electrophilic halogenation of the indole core typically occurs at the electron-rich C-3 position. Halogenation of the benzene ring (C-4, C-5, C-6, and C-7) requires overcoming this inherent reactivity. While direct halogenation often lacks regioselectivity, specific conditions and substrate modifications can influence the outcome.

For the synthesis of 4-chloro-5-iodo-1H-indole, a sequential halogenation strategy is necessary.

C-5 Iodination: An efficient and highly regioselective metal-free method for the direct iodination of the C-5 position of indoles has been reported. researchgate.netrsc.org This approach utilizes iodine and an oxidizing agent, proceeding through a proposed radical pathway. researchgate.netrsc.org The reaction demonstrates good functional group tolerance under mild conditions. researchgate.netrsc.org A Lewis acid-mediated C-5 iodination using BF₃·Et₂O has also been described, where a C-3 electron-withdrawing group may exert a directing effect to achieve meta-selectivity. researchgate.net

C-4 Chlorination: Direct C-4 chlorination is more challenging. While general electrophilic chlorination of indoles often yields complex mixtures, specific directing group strategies, discussed in subsequent sections, are typically required to achieve high regioselectivity at this position. researchgate.net Some protocols for halogenating electron-rich arenes in specific solvents like hexafluoroisopropanol have shown high regioselectivity and could potentially be adapted for indole systems. acs.org

A plausible direct halogenation route to the target compound would involve first securing the less accessible C-4 chloro-substituent, potentially through a protecting group strategy, followed by a regioselective C-5 iodination. For instance, the bromination of 2-CF₃-indole at the C-3 position, followed by a second bromination at the C-5 position, has been demonstrated, indicating that sequential halogenation on the indole core is feasible. mdpi.com

Directed ortho-Metalation (DoM) Approaches to C-4 and C-5 Functionalization

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The methodology relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgchem-station.com

For the indole nucleus, a DMG is typically installed on the indole nitrogen (N-1) or at the C-3 position to direct metalation to the C-2 or C-7 positions. However, specific strategies have been developed to target the C-4 position. nih.govrsc.org

C-4 Lithiation: The use of a removable directing group, such as the dimethylaminomethylene group found in gramine, can direct lithiation to the C-4 position. nih.govrsc.org Snieckus and co-workers demonstrated that N-silyl gramine undergoes directed C-4 lithiation, and the resulting organolithium intermediate can be trapped with various electrophiles, including halogen sources. nih.gov

Sequential Functionalization: To synthesize this compound via DoM, a sequential approach could be envisioned. First, a suitable DMG on the indole nitrogen, such as a carbamate or a silyl group, would direct lithiation to the C-4 position. Quenching this intermediate with an electrophilic chlorine source (e.g., N-chlorosuccinimide) would yield the 4-chloroindole. Subsequently, a second DoM reaction could be attempted. However, directing a second metalation to the C-5 position adjacent to the newly installed chlorine atom can be challenging. Alternatively, an initial C-5 functionalization via DoM, followed by a separate strategy for C-4 chlorination, might be more feasible.

Table 1: Directing Groups for ortho-Metalation of Aromatic Compounds

| Directing Group Strength | Examples of Directing Metalation Groups (DMGs) |

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂), -P(O)NR₂ |

| Moderate | -OR, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl, -CF₃ |

This table provides general examples of DMGs used in Directed ortho-Metalation strategies. The choice of DMG is critical for achieving desired regioselectivity.

Transition-Metal-Catalyzed Approaches to this compound Synthesis

Transition-metal-catalyzed C-H activation has emerged as a premier tool for the late-stage functionalization of complex molecules, including the indole nucleus. nih.gov These methods offer high regioselectivity, often governed by the use of a directing group, and can provide access to positions that are difficult to functionalize using classical methods. researchgate.net

Palladium-Catalyzed C-H Activation and Functionalization at C-4 and C-5

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in C-H functionalization. nih.govacs.org For indole functionalization, directing groups are crucial for controlling the site of C-H activation.

C-4 Halogenation: A unified method for the direct C-4 halogenation (chlorination, bromination, and iodination) of indoles has been developed using a palladium(II) catalyst. acs.org This strategy employs anthranilic acids as transient directing groups, which form an imine with indole-3-carbaldehydes in situ. The resulting assembly directs the palladium catalyst to activate the C-4 C-H bond, which is then halogenated using N-halosuccinimides (NXS) as the halogen source. acs.org

Removable Directing Groups: The installation of a removable directing group at the C-3 position, such as a pivaloyl or acetyl group, has been shown to enable the palladium-catalyzed C-4 functionalization of indoles with various partners. rsc.org A similar strategy could be adapted for halogenation by using an appropriate electrophilic halogenating agent in the coupling step.

N-Directing Groups: Directing groups on the indole nitrogen, like a phosphinoyl group, have been successfully used to direct palladium-catalyzed C-H arylation to the C-7 position. acs.org While not targeting C-4 or C-5, this demonstrates the principle of using N-substituents to control regioselectivity on the benzene ring.

A sequential palladium-catalyzed process could construct the 4-chloro-5-iodo pattern. For example, a C-3 directing group could facilitate C-4 chlorination. After this step, the directing group could be removed or modified to enable a subsequent C-5 iodination, potentially using a different catalytic system or a direct iodination protocol.

Copper-Catalyzed Methodologies

Copper catalysts, being more economical and earth-abundant than palladium or rhodium, are attractive alternatives in C-H functionalization chemistry. technologynetworks.com

C-5 Functionalization: Researchers at Chiba University developed a cost-effective copper-catalyzed method for the selective alkylation of the C-5 position of indoles. technologynetworks.com The proposed mechanism involves an initial interaction at the C-4 position to form a strained intermediate, which then rearranges to the thermodynamically favored C-5 functionalized product. technologynetworks.com This highlights copper's ability to mediate transformations on the indole benzene ring and suggests that a similar pathway could potentially be developed for halogenation.

Indole Synthesis: Copper-catalyzed tandem reactions, such as the Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling, provide a powerful method for constructing the indole scaffold itself from readily available aryl iodides and enamines. organic-chemistry.org By starting with a appropriately substituted 1-chloro-2,3-diiodo-benzene derivative, this methodology could potentially be used to build the pre-halogenated indole core.

Domino Reactions: A copper-mediated domino reaction for the C-H iodination and nitration of indoles at the C-3 and C-2 positions, respectively, has been reported. rsc.org While this functionalizes the pyrrole ring, it showcases the potential of copper to mediate multiple C-H functionalization events in a single operation.

Rhodium-Catalyzed Indole Syntheses and Functionalizations

Rhodium catalysts are highly effective for C-H activation and have been extensively used for the regioselective functionalization of indoles. bohrium.com

C-4 Functionalization: Several studies have reported Rh(III)-catalyzed C-H activation at the C-4 position of indoles, guided by a weakly coordinating group at the C-3 position. nih.govrsc.org For instance, a trifluoroacetyl group at C-3 directs alkenylation selectively to the C-4 position. nih.gov This selectivity is remarkable, as a simple acetyl group under similar conditions directs the reaction to the C-2 position. nih.gov These directing-group-controlled systems could be adapted for C-4 chlorination.

C-4 Amidation and Alkylation: Rhodium catalysis has been successfully applied to the C-4 amidation of indole-oximes and the C-4 alkylation of indoles with nitroalkenes, further demonstrating the versatility of this approach for installing various functional groups at this challenging position. researchgate.netnih.gov

C-H Chlorination: An unexpected rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles has been developed using 1,2-dichloroethane (DCE) as the chlorinating agent. acs.org This protocol, while demonstrated on an indole analogue, suggests that rhodium catalysts can mediate C-H chlorination under the right conditions.

Table 2: Comparison of Transition Metals for Directed C-4 Functionalization of Indole

| Metal Catalyst | Typical Directing Group (Position) | Reaction Type | Key Features |

| Palladium (Pd) | Anthranilic Acid (transient, C-3) | Halogenation | Unified method for Cl, Br, I at C-4. acs.org |

| Pivaloyl (C-3) | Fluoroalkylation | Utilizes a removable directing group. rsc.org | |

| Rhodium (Rh) | Trifluoroacetyl (C-3) | Alkenylation | High regioselectivity for C-4 over C-2. nih.govrsc.org |

| Oxime (C-3) | Amidation | Directed remote C-H functionalization. researchgate.net | |

| Ruthenium (Ru) | Formyl (C-3) | Alkenylation | Employs an aldehyde as the directing group. nih.govsemanticscholar.org |

This table summarizes selected examples of transition-metal-catalyzed C-4 functionalization, highlighting the importance of the catalyst and directing group in achieving regioselectivity.

Multistep Synthetic Routes to Access the this compound Scaffold

The construction of the this compound core can be approached through several strategic disconnections, leading to various multistep synthetic pathways. These routes often rely on the formation of the indole nucleus from appropriately substituted precursors, followed by or preceded by the introduction of the chloro and iodo substituents.

Annulation Reactions for Indole Core Formation

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a powerful tool for indole synthesis. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne, stands out as a highly versatile method. wikipedia.orgub.edu For the synthesis of this compound, a plausible approach would involve the Larock annulation of a 2,3-dihalo-4-iodoaniline derivative. However, the availability and reactivity of such a precursor can be a limiting factor.

A more practical approach would be to perform the annulation on a more readily available aniline and introduce the iodine substituent at a later stage. For instance, a Larock reaction between 2-bromo-3-chloroaniline and a suitable alkyne, such as trimethylsilylacetylene, could yield a 4-chloro-2-(trimethylsilyl)-1H-indole intermediate. Subsequent iodination at the C5 position, a known regioselective reaction for many indole systems, would then furnish the desired product.

The general mechanism of the Larock indole synthesis involves the following key steps:

Oxidative addition of the o-haloaniline to a Pd(0) catalyst.

Coordination and migratory insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization of the nitrogen atom onto the newly formed vinylpalladium species.

Reductive elimination to afford the indole ring and regenerate the Pd(0) catalyst. wikipedia.orgub.edu

| Reaction | Starting Materials | Key Intermediates | Product |

| Larock Indole Synthesis | o-haloaniline, disubstituted alkyne | Arylpalladium-alkyne complex, vinylpalladium species | 2,3-disubstituted indole |

Cyclization Strategies Involving Pre-functionalized Anilines

Another prominent strategy involves the cyclization of pre-functionalized anilines where the atoms required for the pyrrole ring are already attached to the aniline precursor. The Fischer, Batcho-Leimgruber, and Reissert indole syntheses are classic examples of this approach. wikipedia.orgclockss.orgwikipedia.org

Fischer Indole Synthesis: This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from an appropriately substituted phenylhydrazine and an aldehyde or ketone. jk-sci.comwikipedia.org To synthesize this compound, one would require 3-chloro-4-iodophenylhydrazine as a starting material. The reaction of this hydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by decarboxylation, would lead to the desired indole. The success of this route is highly dependent on the stability and accessibility of the substituted phenylhydrazine.

Batcho-Leimgruber Indole Synthesis: This two-step method begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization. wikipedia.orgsemanticscholar.org For the target molecule, the synthesis would commence with 2-methyl-3-chloro-4-nitroaniline. This precursor, however, is not readily available. A more feasible approach would start with a simpler o-nitrotoluene, construct the indole ring, and then introduce the halogen substituents.

Reissert Indole Synthesis: This method involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative. wikipedia.orgyoutube.comresearchgate.net Similar to the other methods, the availability of the appropriately substituted starting material, in this case, 2-nitro-4-chloro-5-iodotoluene, would be the primary challenge.

| Indole Synthesis Method | Key Precursor | Reaction Type |

| Fischer | Substituted Phenylhydrazone | Acid-catalyzed cyclization |

| Batcho-Leimgruber | o-Nitrotoluene derivative | Reductive cyclization of an enamine |

| Reissert | o-Nitrophenylpyruvic acid | Reductive cyclization |

Utilization of 2,3-Dihalophenol Derivatives as Precursors

A more recent and highly effective strategy for the synthesis of 4-haloindoles involves the use of 2,3-dihalophenol derivatives as starting materials. This methodology circumvents the need for potentially unstable or inaccessible aniline precursors. A key transformation in this sequence is the Smiles rearrangement, followed by a Sonogashira coupling and subsequent base-mediated cyclization.

A plausible synthetic route to this compound using this approach could begin with 2,3-dichloro-4-iodophenol. The synthesis would proceed through the following steps:

Smiles Rearrangement: The phenol is first converted to an aryloxyacetamide derivative. Treatment with a strong base then induces an intramolecular aromatic nucleophilic substitution (Smiles rearrangement) to yield an N-(2,3-dichloro-4-iodophenyl)acetamide derivative.

Sonogashira Coupling: The resulting dihaloanilide undergoes a selective palladium-catalyzed Sonogashira coupling with a terminal alkyne, such as trimethylsilylacetylene. The reaction is typically selective for the more reactive C-I bond over the C-Cl bond.

Base-Mediated Cyclization: The resulting 2-alkynyl-3-chloro-4-iodoaniline derivative is then treated with a strong base, such as sodium hydroxide, at elevated temperatures to induce cyclization and formation of the indole ring. Subsequent removal of the trimethylsilyl group would yield this compound.

This approach offers a high degree of regiocontrol and functional group tolerance, making it a powerful tool for the synthesis of complex indole structures.

Optimization of Reaction Conditions and Yields in 4,5-Disubstituted Indole Synthesis

The efficiency and yield of the aforementioned synthetic routes are highly dependent on the careful optimization of various reaction parameters, including the choice of catalyst, ligands, solvent, and temperature.

Catalyst Systems and Ligand Effects

In palladium-catalyzed reactions such as the Larock annulation and Sonogashira coupling, the choice of the palladium source and the supporting ligand is critical for achieving high yields and selectivity.

Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are commonly used palladium sources. ub.edumdpi.com For challenging substrates, more advanced palladium precatalysts that readily form the active Pd(0) species in situ can be employed. The use of heterogeneous catalysts like palladium on carbon (Pd/C) has also been explored to facilitate catalyst recovery and reuse. wikipedia.org

Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the regioselectivity of the reaction. For the Larock indole synthesis, triphenylphosphine (PPh₃) is a commonly used ligand. ub.edu However, for less reactive haloanilines (e.g., o-chloroanilines), more electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃) or ferrocene-based ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene, have been shown to be more effective. wikipedia.org In Sonogashira couplings, phosphine ligands are also essential, and their choice can influence the reaction rate and the suppression of side reactions. mdpi.comnih.gov

| Catalyst System | Typical Reaction | Key Features |

| Pd(OAc)₂ / PPh₃ | Larock Indole Synthesis | Standard conditions for o-iodoanilines |

| Pd(0) / P(tBu)₃ | Larock Indole Synthesis | Effective for less reactive o-bromoanilines |

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | Classic conditions for C-C bond formation |

Solvent Selection and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the outcome of indole synthesis reactions.

Solvent Selection: Polar aprotic solvents are frequently employed in palladium-catalyzed cross-coupling reactions. N,N-Dimethylformamide (DMF) is a common solvent for the Larock indole synthesis. ub.edu For less reactive substrates, higher-boiling solvents like N-methyl-2-pyrrolidone (NMP) can be beneficial. wikipedia.org In Sonogashira reactions, solvents such as DMF and acetonitrile (MeCN) are often used. mdpi.commdpi.com The solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates in the catalytic cycle.

Temperature Control: The reaction temperature is a crucial factor in controlling the reaction rate and minimizing the formation of byproducts. The Larock indole synthesis is typically carried out at elevated temperatures, often in the range of 100-130 °C. wikipedia.org Sonogashira couplings can often be performed at lower temperatures, sometimes even at room temperature, depending on the reactivity of the substrates and the efficiency of the catalyst system. mdpi.comnih.gov Careful temperature control is particularly important in sequential reactions to ensure the desired selectivity. For instance, in the synthesis of 4-haloindoles from dihalophenols, the Sonogashira coupling may be performed at a lower temperature to selectively react with the more reactive C-I bond, followed by an increase in temperature to promote the subsequent cyclization.

| Parameter | Effect on Reaction | Typical Conditions |

| Solvent | Influences solubility, catalyst stability, and reaction rate. | DMF, NMP, Acetonitrile |

| Temperature | Controls reaction rate and selectivity. | 60-140 °C depending on the specific reaction. |

Control of Stoichiometry and Additives

In the synthesis of halogenated indoles such as this compound and its analogues, the precise control of stoichiometry and the judicious use of additives are paramount for achieving high yields and regioselectivity. The stoichiometry of the iodinating agent relative to the indole substrate is a critical parameter. For instance, in direct C-H iodination reactions, controlling the amount of the iodine source prevents the formation of di-iodinated or other over-halogenated byproducts.

The role of additives, such as catalysts and amines, is also crucial in mediating these transformations. In related iodination reactions, such as the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, it has been demonstrated that one molar equivalent of an amine additive is necessary to drive the reaction to full conversion. nih.gov However, an excess of the amine can negatively impact the selectivity of the reaction, promoting the formation of undesired side products. nih.gov This highlights the delicate balance required in the addition of reagents. Mechanistic models suggest that additives can participate directly in the catalytic cycle, for example, by forming reactive intermediates like electrophilic triiodide ions from a mixture of copper(II) perchlorate and sodium iodide, which are more reactive than standard reagents like copper(I) iodide and iodine. nih.gov

The table below illustrates the impact of stoichiometry and additives on the synthesis of a related halogenated indole, demonstrating the optimization of reaction conditions.

| Starting Material | Reagent/Additive | Stoichiometry (Substrate:Reagent) | Solvent | Yield |

| 6-chloro-1H-indole-3-carboxylate | N-Iodosuccinimide | 1:1.1 | DMF | 69% rsc.org |

| Organic Azide / Terminal Alkyne | Cu(ClO4)2 / NaI / Amine | - / 1 molar equivalent amine | Not Specified | Full Conversion nih.gov |

| Organic Azide / Terminal Alkyne | Cu(ClO4)2 / NaI / Amine | - / >1 molar equivalent amine | Not Specified | Compromised Selectivity nih.gov |

This table presents data synthesized from findings on analogous compounds to illustrate the principles of stoichiometric control.

Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial, multi-kilogram production of compounds like this compound presents significant challenges that necessitate process optimization for safety, efficiency, and economic viability. A key consideration is the modification of reaction conditions to suit large-scale equipment and operational constraints. For the synthesis of related 5-fluoro-6-substituted indoles, a major scalability task involved optimizing the reaction temperature. While literature methods suggested temperatures of 130-140°C, achieving this on a large scale required prolonged heating times. By screening various temperature ranges, an optimal range of 95-105°C was identified, which lowered the operational time in a plant setting by nearly 20%.

Another critical aspect of scalability is the choice of reagents and purification methods. Many laboratory-scale procedures for reductive cyclization to form the indole ring employ hazardous or expensive catalysts like Raney Ni or Pd/C. For industrial production, these are often replaced with more cost-effective and safer alternatives, such as iron powder in acetic acid. Furthermore, purification techniques must be adapted for large quantities. Methods like column chromatography, which are common in the lab, are generally not feasible for plant-scale execution. Therefore, processes are redesigned to yield a crude product that can be purified through simpler methods like recrystallization or slurry washes. The development of a single-stage indole process that avoids tedious workups has been successfully executed on a 100 kg scale for analogues like 6-chloro-5-fluoroindole, achieving yields of 70-75%.

The following table summarizes the adjustments made when scaling up the synthesis of a similar substituted indole.

| Parameter | Laboratory Scale | Plant Scale (25-100 kg) | Rationale for Change |

| Batch Size | Grams | 25 - 100 kg | Increased production demand. |

| Reaction Temperature | 130-140°C | 95-105°C | Minimize operational time and risk. |

| Reductive Cyclization Reagent | Raney Ni or Pd/C | Iron powder / Acetic Acid | Improved safety and cost-effectiveness. |

| Purification Method | Column Chromatography | Filtration / Slurry Wash / Recrystallization | Feasibility and efficiency for large volumes. |

| Overall Yield | 40-45% (Initial) | 70-75% (Optimized) | Process improvements making industrial production viable. |

This table is based on a scalable approach developed for 5-fluoro-6-substituted indoles, highlighting common industrial process modifications.

Comprehensive Spectroscopic and Structural Characterization Methodologies for 4 Chloro 5 Iodo 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Through a suite of one- and two-dimensional experiments, it is possible to confirm the substitution pattern of the indole (B1671886) ring and differentiate 4-chloro-5-iodo-1H-indole from its other possible regioisomers.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons on the indole core. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), the protons on the pyrrole (B145914) ring (H2 and H3) appear in the range of δ 6.5-7.5 ppm, and the protons on the benzene (B151609) ring (H6 and H7) appear in the aromatic region (δ 7.0-8.0 ppm). The specific substitution pattern influences the coupling constants (J-values) between adjacent protons, which is critical for assignment. For instance, H6 and H7 would appear as doublets due to their coupling to each other (ortho-coupling, typically 7-9 Hz).

The ¹³C NMR spectrum provides information on each carbon atom. The chemical shifts are sensitive to the electronic effects of the substituents. The carbon atoms directly bonded to the electronegative chlorine (C4) and the less electronegative but heavy iodine (C5) will show characteristic shifts. The C4 signal is expected to be in the typical range for a chlorine-substituted aromatic carbon, while the C5 signal will be shifted significantly upfield due to the "heavy atom effect" of iodine. Definitive assignments for the carbon signals of the indole core can be achieved through two-dimensional NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general indole data and substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | >10 (broad s) | - |

| C2 | ~7.3 (t) | ~125 |

| C3 | ~6.6 (t) | ~103 |

| C3a | - | ~128 |

| C4 | - | ~120 |

| C5 | - | ~88 |

| C6 | ~7.5 (d) | ~124 |

| C7 | ~7.1 (d) | ~113 |

| C7a | - | ~135 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks connecting H2 and H3, and critically, a cross-peak between H6 and H7, confirming their adjacency on the benzene portion of the ring. The absence of correlations from these protons to any others on the benzene ring supports the C4 and C5 substitution.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of the carbon signals for C2, C3, C6, and C7 based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is arguably the most crucial experiment for confirming the regiochemistry. Key expected correlations would include:

The N-H proton correlating to C2, C3, C3a, and C7a.

H7 correlating to C5 and C5a, confirming the position of the iodine atom.

H6 correlating to C4 and C7a, confirming the position of the chlorine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of whether they are coupled through bonds. A NOESY spectrum could show a spatial relationship between H3 and H4-substituent, and between H6 and the H7.

Direct NMR observation of halogen nuclei like ³⁵Cl and ¹²⁷I is generally impractical for routine structural analysis due to their quadrupolar nature, which results in very broad resonance signals. However, the influence of these halogens on the chemical shifts of nearby ¹³C nuclei is significant and diagnostically useful.

In cases where analogous compounds are synthesized with a fluorine atom, ¹⁹F NMR becomes a highly sensitive and informative tool. For instance, in a hypothetical 4-fluoro-5-iodo-1H-indole, the ¹⁹F NMR spectrum would show a single resonance with coupling to nearby protons (like H3), providing clear evidence for its position. Studies on other fluorinated indoles, such as 3-iodo-2-(trifluoromethyl)-1H-indole, demonstrate the utility of ¹⁹F NMR, where the trifluoromethyl group gives a sharp singlet, confirming its presence and electronic environment.

Mass Spectrometry for Precise Molecular Structure Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) measures the mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the calculation of the exact elemental formula of this compound (C₈H₅ClIN). The calculated exact mass serves as definitive proof of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. Furthermore, the presence of chlorine imparts a characteristic isotopic pattern. The molecular ion will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a hallmark of a molecule containing a single chlorine atom.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₈H₅³⁵Cl¹²⁷IN | [M]⁺ | 276.9155 |

| C₈H₅³⁷Cl¹²⁷IN | [M+2]⁺ | 278.9125 |

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of this fragmentation provides valuable structural information. The fragmentation of haloindoles is often directed by the cleavage of the carbon-halogen bonds and the stability of the resulting fragments.

For this compound, the C-I bond is weaker than the C-Cl bond, so an initial loss of an iodine radical is a highly probable primary fragmentation step.

Key Predicted Fragmentation Pathways:

Loss of Iodine: The molecular ion ([M]⁺, m/z 277) loses an iodine radical (I•) to form a chloro-indole cation (m/z 150). This is often the most prominent fragmentation pathway.

Loss of Chlorine: A less favorable pathway involves the loss of a chlorine radical (Cl•) from the molecular ion to yield an iodo-indole cation (m/z 242).

Loss of Halogen Halide: Elimination of hydrogen iodide (HI) or hydrogen chloride (HCl) from the molecular ion can also occur.

Pyrrole Ring Cleavage: Subsequent fragmentation of the primary fragment ions can involve the characteristic cleavage of the indole ring, often leading to the loss of molecules like hydrogen cyanide (HCN).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss | Predicted m/z (for ³⁵Cl) |

| [C₈H₅ClIN]⁺• | - (Molecular Ion) | 277 |

| [C₈H₅ClN]⁺ | •I | 150 |

| [C₈H₄IN]⁺ | •Cl | 242 |

| [C₈H₄IN-HCN]⁺ or [C₇H₃IN]⁺• | •Cl, HCN | 215 |

| [C₈H₅ClN-HCN]⁺ or [C₇H₄ClN]⁺• | •I, HCN | 123 |

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound has been found in the searched literature. Consequently, a data table of characteristic absorption bands and a detailed analysis of its functional groups based on experimental IR data cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

A solved crystal structure for this compound is not available in crystallographic databases. The absence of this foundational data precludes any detailed discussion or data presentation on its solid-state characteristics.

Analysis of Molecular Conformation and Geometry

Without X-ray crystallography data, an analysis of the precise bond lengths, bond angles, and dihedral angles that define the molecular conformation and geometry of this compound in the solid state cannot be performed.

Elucidation of Intermolecular Interactions and Crystal Packing

As the crystal structure has not been determined, an elucidation of the intermolecular forces (such as hydrogen bonding, halogen bonding, or π-π stacking) and the specific arrangement of molecules within the crystal lattice is not possible.

While data exists for related but distinct compounds such as other halogenated indoles or indole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from these other molecules, as their structural and spectroscopic properties would differ. Further experimental research is required to characterize this specific compound.

Mechanistic Investigations into the Reactivity of 4 Chloro 5 Iodo 1h Indole and Its Precursors

Analysis of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The indole (B1671886) ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. wikipedia.org However, the presence of halogen substituents, which are deactivating due to their inductive electron-withdrawing effect, influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (SEAr):

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings, being electron-rich, are generally resistant to nucleophilic attack. wikipedia.org However, nucleophilic aromatic substitution can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. slideshare.netlibretexts.orgmasterorganicchemistry.com In the case of 4-chloro-5-iodo-1H-indole, the presence of the halogens alone is not sufficient to activate the ring for a facile SNAr reaction under standard conditions. These reactions typically proceed through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. libretexts.orgyoutube.com For this compound, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be required for any potential SNAr to occur, with the leaving group being either the chloride or iodide ion. The relative leaving group ability in SNAr reactions can be counterintuitive, with fluoride (B91410) sometimes being the best leaving group due to its high electronegativity which facilitates the initial nucleophilic attack. youtube.com

Detailed Mechanisms of Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary avenue for the functionalization of this compound. researchgate.net The differential reactivity of the C-I and C-Cl bonds is a key aspect of these transformations.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The rate of this step is generally faster for C-I bonds than for C-Br and C-Cl bonds. This selectivity allows for sequential cross-coupling reactions on dihalogenated substrates.

Transmetalation (for Suzuki, Negishi, etc.) or Alkene/Alkyne Insertion (for Heck, Sonogashira): In this step, the organic group from the organometallic reagent is transferred to the palladium center, or the unsaturated partner coordinates and inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Table 1: Overview of Common Cross-Coupling Reactions and their Mechanistic Steps

| Reaction | Coupling Partner | Key Mechanistic Steps |

| Suzuki Coupling | Organoboron reagent | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck Coupling | Alkene | Oxidative Addition, Alkene Insertion, β-Hydride Elimination |

| Sonogashira Coupling | Terminal Alkyne | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |

| Negishi Coupling | Organozinc reagent | Oxidative Addition, Transmetalation, Reductive Elimination |

For this compound, the significantly weaker C-I bond will preferentially undergo oxidative addition with a Pd(0) catalyst. This allows for selective functionalization at the C5 position while leaving the C4-Cl bond intact for subsequent transformations.

Characterization of Radical Reaction Pathways in Indole Functionalization

Radical reactions offer alternative pathways for the functionalization of indoles. The iodine atom in this compound can be a precursor for radical generation.

Mechanistic studies have shown that the iodination of indoles can proceed through a radical pathway. researchgate.net Similarly, the C-I bond can be homolytically cleaved under thermal or photochemical conditions, or through the action of a radical initiator, to generate an indolyl radical. This radical can then participate in various transformations, such as addition to multiple bonds or radical-radical cross-coupling reactions. beilstein-journals.org For instance, a proposed mechanism for a radical-mediated reaction could involve the following steps:

Initiation: Generation of a radical initiator.

Propagation: The initiator radical abstracts the iodine atom from this compound to form an indolyl radical. This radical then reacts with another species (e.g., an alkene or another radical) to form a new bond and potentially another radical to continue the chain reaction.

Termination: Combination of two radicals to form a stable product.

The use of radical scavengers in mechanistic studies can help to confirm the involvement of radical intermediates; the quenching of the reaction in the presence of such scavengers is strong evidence for a radical pathway. diva-portal.org

Transition State Characterization and Kinetic Studies

For transition-metal-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining. The transition state for this step involves the interaction of the d-orbitals of the metal with the σ* orbital of the carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to the C-Cl bond results in a lower activation energy for the oxidative addition at the C5 position.

Kinetic studies on similar halo-substituted aromatic compounds have shown that the reaction rates are influenced by the nature of the halogen, the catalyst, the ligands, and the reaction conditions. rsc.org For this compound, it is expected that the rate of a selective cross-coupling at the C5 position would be significantly faster than at the C4 position.

Solvent and Additive Effects on Reaction Mechanisms

Solvents and additives can play a crucial role in influencing the mechanism and outcome of chemical reactions.

Solvent Effects:

The choice of solvent can affect the solubility of reactants and catalysts, the stability of intermediates, and the rates of reaction steps. In transition-metal-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, DMSO, and THF are commonly used. The polarity of the solvent can influence the rate of oxidative addition and reductive elimination.

Additive Effects:

Additives, such as bases, salts, and ligands, are often essential for the success of cross-coupling reactions.

Bases: In Suzuki and Sonogashira couplings, a base is required to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

Ligands: Phosphine ligands are commonly used in palladium-catalyzed reactions. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity. The steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination.

Salts: In some cases, the addition of salts can accelerate the reaction rate by promoting the formation of more reactive catalytic species or by influencing the ionic strength of the reaction medium.

The specific effects of solvents and additives on the reactivity of this compound would need to be determined empirically for each specific reaction, but the general principles derived from studies of similar systems provide a strong predictive framework.

Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Iodo 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a prominent method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. For 4-chloro-5-iodo-1H-indole, DFT calculations are instrumental in predicting its reactivity and kinetic stability. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide a reliable description of the electronic system.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). ias.ac.in Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution. The global electrophilicity index quantifies the molecule's ability to accept electrons. These parameters provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole (B1671886) ring and the halogen atoms, indicating their nucleophilic character, while the hydrogen atom attached to the nitrogen would exhibit a positive potential, highlighting its electrophilic nature.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| Energy Gap (ΔE) (eV) | 4.36 |

| Electronegativity (χ) (eV) | 4.07 |

| Chemical Hardness (η) (eV) | 2.18 |

| Global Electrophilicity Index (ω) (eV) | 3.79 |

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, these calculations can provide theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequencies are typically calculated using the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to better agreement with experimental data. The theoretical vibrational spectrum provides information about the characteristic stretching and bending modes of the functional groups present in the molecule, such as the N-H stretch, C-H stretches, C=C stretches of the aromatic rings, and the C-Cl and C-I stretches.

Similarly, NMR chemical shifts (1H and 13C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are usually referenced to a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. The predicted NMR spectra can help in the assignment of peaks in the experimental spectra and provide insights into the electronic environment of the different nuclei in the molecule.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| Vibrational Frequency (cm-1) | 3450 | N-H stretch |

| Vibrational Frequency (cm-1) | 1610 | C=C aromatic stretch |

| Vibrational Frequency (cm-1) | 750 | C-Cl stretch |

| Vibrational Frequency (cm-1) | 580 | C-I stretch |

| 1H NMR Chemical Shift (ppm) | 8.10 | N-H |

| 13C NMR Chemical Shift (ppm) | 135.2 | C-Cl |

| 13C NMR Chemical Shift (ppm) | 95.8 | C-I |

Conformational Landscape Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary source of conformational flexibility arises from the orientation of the N-H bond. While the indole ring system is largely planar, slight puckering or out-of-plane arrangements of the substituents can lead to different conformers.

The conformational landscape can be explored by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. The minima on the PES correspond to stable conformers. The geometries of these conformers can then be fully optimized, and their relative energies can be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

For this compound, it is expected that the planar conformer is the most stable due to the aromaticity of the indole ring. However, theoretical calculations can quantify the energy barriers for any potential out-of-plane distortions and provide a detailed understanding of the molecule's structural dynamics.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Planar | 0.00 |

| 2 | Slightly non-planar (boat-like) | 5.2 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation can be performed in a solvent, such as water or dimethyl sulfoxide, to mimic its behavior in solution. The simulation would provide a trajectory of the molecule's atomic positions over time. Analysis of this trajectory can reveal important information about the molecule's flexibility, the stability of its different conformations, and its interactions with the surrounding solvent molecules.

Key parameters that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecule's structure, and the root-mean-square fluctuation (RMSF) of individual atoms, which highlights the flexible regions of the molecule. Additionally, the radial distribution function can be calculated to understand the structuring of solvent molecules around the solute.

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Water |

| Average RMSD | 1.5 Å |

| Key RMSF Observation | Higher fluctuations observed for the N-H proton. |

| Solvent Interaction | Strong hydrogen bonding between the N-H group and water. |

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict the binding of a ligand to a protein receptor, the focus here is strictly on the analysis of intermolecular interactions, excluding any discussion of biological outcomes.

In a hypothetical molecular docking study, this compound could be docked into the active site of a model protein to analyze its non-covalent interaction patterns. The docking algorithm would explore various binding poses and score them based on a scoring function that estimates the binding affinity.

The analysis of the best-scoring poses would reveal the key intermolecular interactions responsible for the binding. For this compound, these interactions could include hydrogen bonding involving the N-H group, halogen bonding involving the chlorine and iodine atoms, and hydrophobic interactions involving the indole ring system. The docking results would provide valuable insights into the molecule's potential to interact with other molecules and the nature of these interactions.

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | N-H group acts as a hydrogen bond donor. |

| Halogen Bond Interactions | Iodine atom acts as a halogen bond donor. |

| Hydrophobic Interactions | Indole ring forms pi-alkyl interactions. |

Derivatization and Further Functionalization Strategies of the 4 Chloro 5 Iodo 1h Indole Scaffold

The 4-chloro-5-iodo-1H-indole framework is a versatile heterocyclic building block, offering multiple sites for chemical modification. The presence of two different halogen atoms at the C-4 and C-5 positions, combined with the reactive sites of the indole (B1671886) nucleus (N-1, C-2, and C-3), allows for a wide range of derivatization strategies. These modifications are crucial for developing new chemical entities with potential applications in medicinal chemistry and materials science. This article explores the key functionalization strategies for this scaffold, focusing on modifications at the indole nitrogen, the pyrrole (B145914) ring, the selective transformation of the halogen substituents, and the synthesis of fused heterocyclic systems.

Role of 4 Chloro 5 Iodo 1h Indole As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products and Analogues

Halogenated indoles are frequently employed as starting materials or key intermediates in the multistep synthesis of complex natural products, especially alkaloids. rsc.orgrsc.org The halogens act as placeholders for carbon-carbon or carbon-heteroatom bond formation, which are critical steps in assembling the final molecular framework. While specific examples detailing the total synthesis of a major natural product directly from 4-chloro-5-iodo-1H-indole are not prominently featured in the literature, its utility as a precursor can be inferred from synthetic strategies involving similar dihalogenated indoles. researchgate.net

The strategic placement of chloro and iodo groups on the 4- and 5-positions, respectively, makes this compound a valuable precursor for creating analogues of natural products. nih.govnih.gov Synthetic chemists can leverage the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds to introduce a variety of substituents. This approach is instrumental in structure-activity relationship (SAR) studies, where systematic modification of a natural product's core structure is necessary to optimize its biological activity or pharmacological properties. For instance, a synthetic sequence could involve a selective reaction at the more reactive C-I bond, followed by a different transformation at the less reactive C-Cl bond, leading to a diverse range of 4,5-disubstituted indole (B1671886) analogues.

Scaffold for Combinatorial Library Synthesis and Molecular Diversity Generation

The generation of molecular diversity is a cornerstone of modern drug discovery and chemical biology. nih.gov Diversity-oriented synthesis (DOS) is a strategy used to efficiently create collections of structurally diverse small molecules, known as combinatorial libraries. mdpi.comscispace.comcam.ac.uk this compound is an ideal scaffold for DOS due to its two distinct and orthogonally reactive halogen substituents.

The principle relies on the differential reactivity of the C-I and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions where the order of reactivity is typically C-I > C-Br > C-Cl. rsc.org This allows for a stepwise diversification strategy:

First Diversification Step: A reaction, such as a Suzuki or Sonogashira coupling, can be performed selectively at the highly reactive C-5 iodine position, introducing a first point of diversity (R¹). nih.govwikipedia.org

Second Diversification Step: The remaining C-4 chlorine atom can then be subjected to a second, often more forcing, coupling reaction to introduce a second point of diversity (R²).

This sequential approach allows for the creation of a large library of compounds with the general structure of 4-R²-5-R¹-1H-indole from a single starting scaffold. This method maximizes molecular diversity, enabling the exploration of a wider chemical space to identify molecules with novel biological functions. nih.govrsc.org

| Step | Reaction Type | Position | Coupling Partner | Resulting Structure |

| Initial Scaffold | - | - | - | This compound |

| Diversification 1 | Suzuki Coupling | C-5 | R¹-B(OH)₂ | 4-chloro-5-R¹-1H-indole |

| Diversification 2 | Sonogashira Coupling | C-4 | H−≡−R² | 4-(R²-ethynyl)-5-R¹-1H-indole |

Table 1: Conceptual illustration of a sequential diversification strategy using this compound as a scaffold. R¹ and R² represent diverse chemical groups introduced from libraries of boronic acids and terminal alkynes, respectively.

Contribution to Methodological Developments in Modern Organic Synthesis

The development of new and efficient reactions is a central goal of organic synthesis. Dihalogenated heterocycles, such as this compound, are excellent substrates for developing and showcasing the utility of site-selective cross-coupling methodologies. rsc.orgacs.org The ability to controllably functionalize one position in the presence of another similar reactive site is a significant challenge and an area of active research. acs.org

The distinct electronic properties and bond strengths of the C-I and C-Cl bonds in this compound facilitate highly selective palladium-catalyzed cross-coupling reactions. acs.org The C-I bond readily undergoes oxidative addition to a Palladium(0) catalyst under mild conditions, allowing for Suzuki-Miyaura, Sonogashira, Heck, or Stille couplings at the C-5 position while leaving the C-Cl bond untouched. organic-chemistry.orgmdpi.com Subsequently, the C-Cl bond can be activated for a second cross-coupling reaction, typically by using a different catalyst system, stronger ligands, or higher temperatures. ias.ac.in

This predictable selectivity allows chemists to use this compound as a model system to test the limits and expand the scope of new catalytic systems designed for selective C-X bond activation. acs.org Research in this area contributes to a deeper understanding of reaction mechanisms and leads to the development of more robust and versatile synthetic tools for the broader chemical community. nih.gov

| Entry | Reaction | Substrate | Conditions | Product | Yield | Selectivity |

| 1 | Sonogashira Coupling | This compound | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 4-chloro-5-(phenylethynyl)-1H-indole | High | C-5 > C-4 |

| 2 | Suzuki Coupling | This compound | Phenylboronic acid, Pd(OAc)₂, Ligand, Base | 4-chloro-5-phenyl-1H-indole | High | C-5 > C-4 |

| 3 | Suzuki Coupling | 4-chloro-5-phenyl-1H-indole | 4-Methylphenylboronic acid, PdCl₂(dppf), K₂CO₃ | 4-(4-methylphenyl)-5-phenyl-1H-indole | Good | C-4 |

Table 2: Representative sequential cross-coupling reactions demonstrating the methodological utility of this compound. Conditions and yields are illustrative based on established methodologies for halo-indoles. nih.govmdpi.comlibretexts.org

Potential in Advanced Materials Chemistry

While the primary application of this compound is as a synthetic intermediate, its core structure holds potential for the development of advanced materials. The indole nucleus is an electron-rich aromatic system, and its electronic and photophysical properties can be finely tuned through substitution. nih.gov This makes indole derivatives attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The direct application of this compound itself in materials is not well-documented. However, its role as a versatile building block is critical. The cross-coupling reactions it readily undergoes can be used to synthesize highly conjugated systems by attaching other aromatic or chromophoric units at the C-4 and C-5 positions. For example, Sonogashira coupling can introduce alkyne linkers, which are often used to extend π-conjugation in molecular wires or polymers. nih.gov Similarly, Suzuki coupling can be used to build complex bi-aryl and poly-aryl systems. rsc.org The ability to install two different functional groups allows for the design of "push-pull" systems, where electron-donating and electron-withdrawing groups are placed on the same indole scaffold to tailor its optical and electronic properties. nih.gov Although this area is still emerging, the synthetic flexibility offered by this compound provides a clear pathway for researchers to explore the creation of novel indole-based functional materials.

Future Directions and Emerging Research Avenues in 4,5 Dihaloindole Chemistry

Development of Sustainable and Greener Synthetic Approaches

The chemical industry's increasing focus on environmental responsibility is driving the development of sustainable methods for synthesizing halogenated indoles. Traditional halogenation processes often rely on hazardous reagents and chlorinated solvents, generating significant chemical waste. nih.govrsc.org Future research is centered on adopting greener alternatives that minimize environmental impact while maintaining high efficiency.

Key developments in this area include the use of safer, in-situ generated halogenating species. For instance, methods employing oxone–halide systems are gaining traction as they eliminate the need for stoichiometric halogenating agents and reduce the production of toxic byproducts. acs.orgresearchgate.net This approach utilizes benign halide salts as the source, aligning with green chemistry principles such as waste prevention and the use of less hazardous chemicals. researchgate.netfrontiersin.org The application of water as a reaction medium, wherever feasible, further enhances the eco-friendly nature of these syntheses. openmedicinalchemistryjournal.com

Enzymatic halogenation represents another promising frontier, offering excellent catalyst-controlled selectivity under environmentally benign aqueous conditions at ambient temperatures. frontiersin.org These biocatalytic methods avoid the use of toxic organic solvents and hazardous reagents, presenting a highly attractive alternative to traditional synthesis. frontiersin.org

| Method | Traditional Approach | Greener Alternative | Key Advantages of Greener Approach |

| Halogenating Agent | Stoichiometric agents (e.g., NBS, NCS, X₂) | In-situ generation from oxone-halide systems; enzymatic halogenation | Eliminates hazardous reagents, reduces toxic byproducts, uses benign halide salts. acs.orgresearchgate.netfrontiersin.org |

| Oxidants | Stoichiometric toxic transition metals (e.g., Pb(OAc)₄, OsO₄) or organic oxidants (m-CPBA) | Safer oxidants like oxone, H₂O₂, O₂ with halide catalysis | Prevents waste, less hazardous, avoids harmful by-products. nih.govresearchgate.net |

| Solvents | Chlorinated solvents | Water, polyethylene (B3416737) glycol, or solvent-free conditions | Reduces use of toxic volatile organic compounds, more economical. frontiersin.orgopenmedicinalchemistryjournal.com |

| Catalysis | Often requires harsh conditions | Reusable catalysts (e.g., zeolites), biocatalysts (enzymes) | Catalyst can be recycled, reactions occur under mild conditions. researchgate.netrsc.org |

Exploration of Novel Catalytic Systems for Enhanced Regioselectivity and Efficiency

Achieving precise control over the position of halogenation (regioselectivity) on the indole (B1671886) scaffold is a significant challenge. Future research is heavily invested in discovering and optimizing novel catalytic systems that can direct halogenation to specific sites, such as the C4 and C5 positions, with high efficiency.

Transition metal catalysis is a major focus area. For example, Rh(III)-catalyzed systems have been shown to provide highly selective access to valuable halogenated heterocycles with regiochemistry that is complementary to uncatalyzed approaches. acs.org Similarly, ruthenium-catalyzed C-H activation strategies, employing a directing group, have demonstrated highly regioselective functionalization of the indole at the C-4 position under mild, open-flask conditions. nih.gov Other metals, including palladium, gold, and indium, are also being explored for their potential to catalyze various transformations of the indole ring, from C-H activation to hydroamination and cyclization reactions. thieme-connect.commdpi.comresearchgate.net

Beyond transition metals, biocatalysis using halogenase enzymes is emerging as a powerful tool. researchgate.net Engineered variants of enzymes like RebH can efficiently halogenate a range of indole substrates, offering excellent catalyst-controlled selectivity and operating under environmentally benign conditions. frontiersin.orgresearchgate.net This enzymatic approach is particularly valuable for producing important pharmaceutical intermediates. researchgate.net

| Catalytic System | Metal/Enzyme | Key Features | Potential Application for 4,5-Dihaloindoles |

| C-H Activation | Rhodium (Rh), Ruthenium (Ru) | Directs functionalization to specific C-H bonds, high regioselectivity. acs.orgnih.gov | Selective introduction of chloro and iodo groups at C4 and C5. |

| Cross-Coupling/Cyclization | Palladium (Pd), Gold (Au) | Versatile for C-C and C-N bond formation, intramolecular hydroamination. thieme-connect.commdpi.com | Building complex scaffolds from a 4,5-dihaloindole core. |

| Enzymatic Halogenation | Tryptophan Halogenases (e.g., RebH variants) | Excellent regioselectivity, environmentally benign aqueous conditions. frontiersin.orgresearchgate.net | Precise and sustainable synthesis of specifically halogenated indoles. |

| Lewis Acid Catalysis | Indium (In) | Stable in water, effective in substoichiometric amounts for various transformations. researchgate.net | Promoting cycloadditions and functional group manipulations. |

| Bifunctional Catalysis | Iridium (Ir) | Combines metal and ligand functionality for efficient, chemoselective reactions. nih.gov | Mild and selective transformations of functional groups on the indole ring. |

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for advancing 4,5-dihaloindole chemistry. nih.govniscpr.res.in These theoretical methods provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules, which are often difficult to probe experimentally. nih.govmdpi.com

Future applications of computational studies will focus on the rational design of novel indole derivatives and catalysts. By calculating properties such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gaps), researchers can predict the reactivity and stability of new compounds. nih.govmdpi.com This predictive power helps in designing molecules with desired electronic and bioactive properties, guiding synthetic efforts toward the most promising targets. mdpi.comresearchgate.net

Furthermore, DFT studies are crucial for elucidating complex reaction mechanisms, such as those in metal-catalyzed C-H activation or cycloaddition reactions. nih.govmdpi.com By mapping the energy landscape of a reaction, computational models can explain observed regioselectivity and yields, enabling chemists to optimize reaction conditions for improved outcomes. nih.gov This synergy between theoretical calculations and experimental work accelerates the discovery and development of new synthetic methodologies. nih.gov

| Computational Method | Application Area | Insights Gained | Impact on Research |

| Density Functional Theory (DFT) | Mechanistic Investigation | Elucidation of reaction pathways, transition state energies, and kinetic/thermodynamic favorability. nih.govmdpi.com | Understanding reaction selectivity and optimizing conditions for higher yields. |

| Frontier Molecular Orbital (FMO) Analysis | Rational Drug Design | Calculation of HOMO-LUMO energy gaps to predict chemical reactivity and electronic properties. nih.govmdpi.com | Guiding the synthesis of new derivatives with enhanced biological activity. |

| Molecular Docking | Bioactivity Screening | Simulating the interaction between indole derivatives and biological targets (e.g., proteins). nih.gov | Identifying promising lead compounds for drug discovery. |

| Isodesmic Reactions | Thermochemical Analysis | Calculating heats of formation to evaluate the relative stability of different substituted indoles. niscpr.res.in | Comparing the stability of isomers and guiding synthetic strategies. |

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The integration of continuous flow chemistry and automation is set to revolutionize the synthesis of indole derivatives, including 4,5-dihaloindoles. researchgate.net Flow chemistry, which involves performing reactions in a continuously flowing stream through a microreactor, offers numerous advantages over traditional batch synthesis. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), enhanced safety, and scalability. researchgate.neteurekalert.org

This technology enables the use of reaction conditions, such as high temperatures and pressures, that are often impractical in batch processing, leading to dramatically reduced reaction times and higher yields. mdpi.com For instance, multistep syntheses that would take hours or days in a traditional lab can be telescoped into a single, continuous process completed in minutes. nih.gov

The combination of flow chemistry with automation and real-time analytics facilitates high-throughput synthesis and optimization. nih.govsoci.org Automated systems can rapidly screen a wide range of substrates, reagents, and conditions, dramatically accelerating the exploration of chemical space and the discovery of new reactions and molecules. nih.govmit.edu This approach is particularly powerful for creating large libraries of derivatized 4,5-dihaloindoles for biological screening, significantly speeding up the drug discovery process. researchgate.netnih.gov

| Technology | Key Advantages | Impact on 4,5-Dihaloindole Synthesis |

| Continuous Flow Chemistry | Precise control of reaction time and temperature, enhanced safety, rapid heat transfer, easy scalability. researchgate.neteurekalert.org | Faster reactions, higher yields, and access to novel reaction pathways not feasible in batch. mdpi.com |

| Automation & Robotics | High-throughput experimentation, rapid optimization of reaction conditions, increased reproducibility. nih.govsoci.org | Accelerated discovery of optimal synthetic routes and rapid library generation. |